molecular formula C18H23NO3 B2811414 N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 573669-14-4

N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2811414
CAS No.: 573669-14-4
M. Wt: 301.386
InChI Key: RUTVOTPITWJIKI-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a common structural motif found in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[2.2.1]heptane derivatives has been reported. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another method involves the asymmetric Michael additions of substituted tri-ketopiperazines to enones .


Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . The compound also contains a carboxamide group and a methoxyphenyl group attached to the bicyclic core.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry has extensively explored the synthesis and reactivity of compounds with bicyclic structures similar to N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. For instance, studies have been conducted on the synthesis of compounds with comparable bicyclic frameworks, investigating the effects of various substituents on their chemical behavior and reactivity. These studies often involve complex reactions that yield compounds with potential pharmacological properties or that serve as intermediates for further chemical transformations (Yi‐Min Cai et al., 2005).

Pharmacological Potential

Compounds with structures related to this compound have been evaluated for various pharmacological activities. For example, derivatives of similar bicyclic compounds have been synthesized and assessed for their hypotensive and other activities in animal models, highlighting the potential of these structures in developing new therapeutic agents (A. Ranise et al., 1982).

Structural Analysis and Characterization

Advanced structural analysis techniques, such as X-ray crystallography, have been utilized to determine the detailed molecular configuration of related compounds. This information is crucial for understanding the relationship between the structure of these molecules and their chemical reactivity or biological activity. Structural studies provide insights into the formation of intermolecular hydrogen bonds and other interactions that could influence the stability and reactivity of such compounds (C. Esterhuysen et al., 2005).

Mechanism of Action

Target of Action

The primary targets of N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

This compound acts as a potassium channel opener . It binds to the KCNQ2 and KCNQ4 channels, causing them to open. This allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-16(2)17(3)9-10-18(16,11-14(17)20)15(21)19-12-7-5-6-8-13(12)22-4/h5-8H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVOTPITWJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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